molecular formula C4H10ClNO3 B6309171 N-Me-D-Ser-OH.HCl CAS No. 2044710-40-7

N-Me-D-Ser-OH.HCl

Cat. No.: B6309171
CAS No.: 2044710-40-7
M. Wt: 155.58 g/mol
InChI Key: ZLTMGTWVKIIMRC-AENDTGMFSA-N
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Description

N-Methyl-D-serine hydrochloride, commonly referred to as N-Me-D-Ser-OH.HCl, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride group. It is widely used in peptide synthesis and various biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-D-serine hydrochloride can be synthesized through several methods. One common approach involves the methylation of D-serine using methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-methyl-D-serine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-serine hydrochloride often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is frequently employed, where the compound is assembled on a resin support and subsequently cleaved and purified .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-serine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-D-serine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl-D-serine hydrochloride exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist, binding to the receptor and modulating its activity. This interaction plays a crucial role in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s effects are mediated through the activation of specific molecular pathways involving calcium influx and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-serine hydrochloride
  • N-Methyl-D-alanine
  • N-Methyl-L-alanine
  • D-Serine
  • L-Serine

Uniqueness

N-Methyl-D-serine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a hydrochloride group. This combination imparts distinct biochemical properties, making it valuable in various research and industrial applications. Its ability to modulate NMDA receptors sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTMGTWVKIIMRC-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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